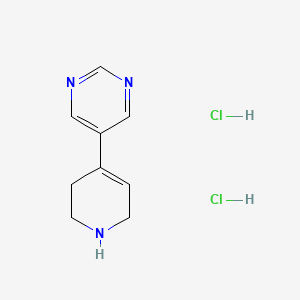

5-(1,2,3,6-Tetrahydropyridin-4-yl)pyrimidine dihydrochloride

Vue d'ensemble

Description

“5-(1,2,3,6-Tetrahydropyridin-4-yl)pyrimidine dihydrochloride” is a chemical compound . It is a derivative of pyrimidine, a basic aromatic ring that is found in many synthetic and naturally occurring molecules . Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity .

Synthesis Analysis

A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis of these compounds involves a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization using direct β-C (sp3)–H functionalization of saturated ketones succeeded by annulation with amidines .Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques such as mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Chemical Reactions Analysis

The chemical reactions involving “this compound” can be studied using various analytical techniques. The compound is involved in a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization .Applications De Recherche Scientifique

1. Neuroprotective and Antidepressant Properties

- Dual SSRI and 5-HT(1A) Activity : Research by Herold et al. (2011) demonstrated that certain pyrido[1,2-c]pyrimidine derivatives exhibit potent dual serotonin reuptake inhibitor (SSRI) and 5-HT(1A) receptor activity. These compounds, including variants of 5-(1,2,3,6-Tetrahydropyridin-4-yl)pyrimidine, show potential as antidepressants and neuroprotective agents (Herold et al., 2011).

2. Potent Anti-Ischemic Effects

- Selective 5-HT1A Receptor Agonists : A study by Kamei et al. (2005) synthesized new pyrimidine derivatives, including 5-(1,2,3,6-Tetrahydropyridin-4-yl)pyrimidine, which showed sub-nanomolar affinity for the 5-HT1A receptor. These compounds have potential applications in neuroprotection, particularly in ischemic conditions (Kamei et al., 2005).

3. Antihypertensive Activity

- Synthesis for Antihypertensive Use : Rana et al. (2004) discussed the synthesis of various dihydropyrimidines with potential antihypertensive activity. This includes compounds related to 5-(1,2,3,6-Tetrahydropyridin-4-yl)pyrimidine, highlighting their potential in cardiovascular therapeutics (Rana et al., 2004).

4. Development of Multifunctional Compounds

- Synthesis of Pyridinium Substituted Pyrimidines : Venkatachalam et al. (2002) reported on the synthesis and characterization of pyridinium substituted pyrimidines, which may include derivatives of 5-(1,2,3,6-Tetrahydropyridin-4-yl)pyrimidine. These compounds could have applications in material science and pharmaceuticals (Venkatachalam et al., 2002).

5. Applications in AIDS Chemotherapy

- Pyrimidine-Based AIDS Chemotherapy : A study by Ajani et al. (2019) focused on the synthesis of pyrimidine-based compounds for potential application in AIDS chemotherapy, which could include variants of the 5-(1,2,3,6-Tetrahydropyridin-4-yl)pyrimidine (Ajani et al., 2019).

6. Structural Design and Safety

- Conversion to Pyridines for Structural Applications : Blockley (1980) explored the process of converting tetrahydropyrimidines to pyridines, which could include 5-(1,2,3,6-Tetrahydropyridin-4-yl)pyrimidine. This has implications in structural design and safety in chemical engineering (Blockley, 1980).

Mécanisme D'action

Target of Action

Compounds with similar structures have been found to interact with gaba receptors and 5HT2A receptors . These receptors play crucial roles in neurotransmission, affecting various physiological and psychological processes.

Mode of Action

It’s suggested that similar compounds can act as antagonists at their target receptors , inhibiting the normal function of these receptors and thereby altering neurotransmission.

Biochemical Pathways

Given its potential interaction with gaba and 5ht2a receptors, it may influence pathways related to neurotransmission, potentially affecting mood, cognition, and other neurological functions .

Result of Action

As a potential antagonist of gaba and 5ht2a receptors, it could alter neurotransmission and have downstream effects on various physiological and psychological processes .

Analyse Biochimique

Biochemical Properties

5-(1,2,3,6-Tetrahydropyridin-4-yl)pyrimidine dihydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with GABA receptors, particularly the GABA A-ρ subtype . This interaction is crucial as it can modulate neurotransmitter activity, influencing various physiological processes. The compound’s binding affinity and specificity towards these receptors make it a valuable tool for studying neurotransmission and related disorders.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of genes involved in neurotransmission, leading to changes in cellular activity . Additionally, it affects metabolic pathways by interacting with key enzymes, thereby influencing the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an antagonist to GABA receptors, inhibiting their activity and thereby modulating neurotransmitter release . This inhibition can lead to changes in gene expression, particularly those genes involved in neurotransmitter synthesis and release. The compound’s ability to inhibit or activate specific enzymes further underscores its potential as a research tool in neuropharmacology.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are noteworthy. Over time, the compound’s stability and degradation can influence its efficacy. Studies have shown that it remains stable under standard laboratory conditions, but prolonged exposure to light and air can lead to degradation . Long-term effects on cellular function have been observed, with changes in gene expression and cellular metabolism becoming more pronounced with extended exposure.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At lower doses, the compound exhibits minimal toxicity and effectively modulates neurotransmitter activity . At higher doses, toxic effects such as neuronal damage and altered behavior have been observed. These findings highlight the importance of dosage optimization in experimental settings to avoid adverse effects while maximizing the compound’s therapeutic potential.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as monoamine oxidase, influencing the metabolism of neurotransmitters . This interaction can lead to changes in metabolite levels, affecting overall cellular function. The compound’s role in modulating metabolic flux underscores its potential as a tool for studying metabolic disorders and related conditions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins . These interactions ensure the compound’s effective localization and accumulation in target tissues, enhancing its efficacy. The compound’s ability to cross the blood-brain barrier further highlights its potential in neuropharmacological research.

Subcellular Localization

Subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and receptors . Post-translational modifications and targeting signals direct the compound to specific cellular compartments, ensuring its effective participation in biochemical reactions.

Propriétés

IUPAC Name |

5-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3.2ClH/c1-3-10-4-2-8(1)9-5-11-7-12-6-9;;/h1,5-7,10H,2-4H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUHHBLZNJQYICR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC=C1C2=CN=CN=C2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

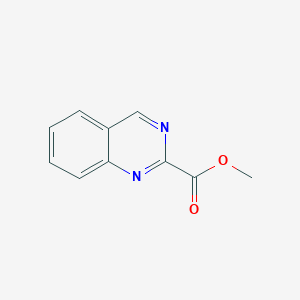

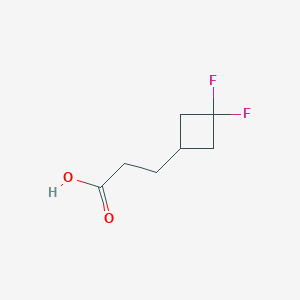

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

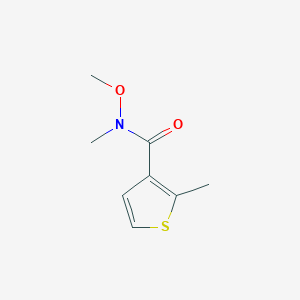

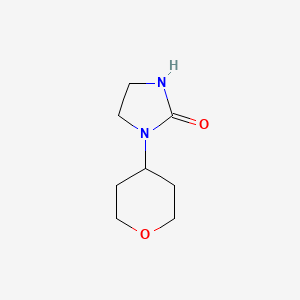

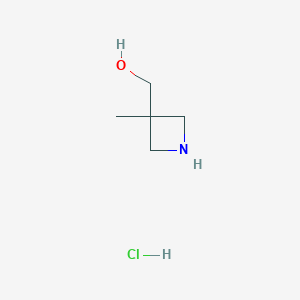

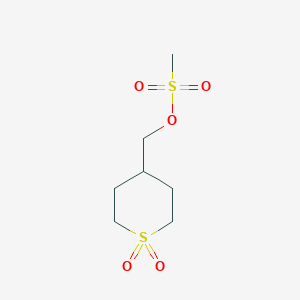

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 6,6-difluorospiro[2.5]octane-1-carboxylate](/img/structure/B1433816.png)

![2-[1-(Trifluoromethyl)cyclopropyl]ethan-1-amine hydrochloride](/img/structure/B1433817.png)

![6-chloro-4-(difluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1433820.png)

![Methyl 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylate](/img/structure/B1433832.png)